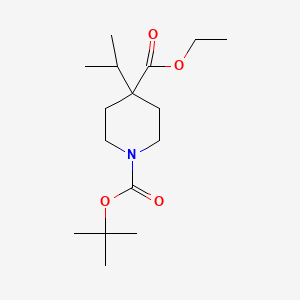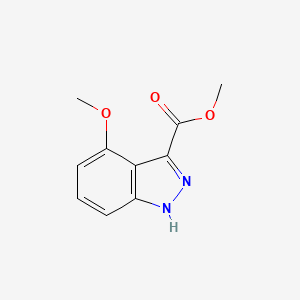
Methyl 4-methoxy-1H-indazole-3-carboxylate
Vue d'ensemble
Description
“Methyl 4-methoxy-1H-indazole-3-carboxylate” is a chemical compound with the molecular formula C10H10N2O3 . It is structurally similar to known synthetic cannabinoids . It has potential applications in the preparation of indazole-pyridine based protein kinase/Akt inhibitors .
Synthesis Analysis
The synthesis of 1H-indazoles, including “Methyl 4-methoxy-1H-indazole-3-carboxylate”, has been a subject of research in recent years . The strategies include transition metal-catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds without a catalyst and solvent from 2-azidobenzaldehydes and amines .Molecular Structure Analysis
The molecular structure of “Methyl 4-methoxy-1H-indazole-3-carboxylate” is characterized by its molecular formula C10H10N2O3 . The average mass of this compound is 206.198 Da, and the monoisotopic mass is 206.069138 Da .Physical And Chemical Properties Analysis
“Methyl 4-methoxy-1H-indazole-3-carboxylate” is a white solid . The InChI code for this compound is 1S/C10H10N2O3/c1-14-7-5-3-4-6-8 (7)9 (12-11-6)10 (13)15-2/h3-5H,1-2H3, (H,11,12) .Applications De Recherche Scientifique
Anticancer Applications
Indazole derivatives, including Methyl 4-methoxy-1H-indazole-3-carboxylate, are explored for their potential in treating cancer. They have been found to exhibit antineoplastic activity against various human cancer cell lines. This application is crucial as it contributes to the development of new cancer therapies .
Antimicrobial Activity
These compounds also show promise as antimicrobial agents. Their structural motif is associated with antibacterial properties, which can be harnessed to combat different types of microbial infections .
Anti-inflammatory and Analgesic Effects
The anti-inflammatory and analgesic properties of indazole derivatives make them candidates for the treatment of inflammation and pain-related disorders. This application is significant in the field of pain management and inflammatory diseases .
Neuroprotective Effects
Research has indicated that indazole compounds may possess neuroprotective effects, which could be beneficial in treating neurodegenerative diseases or protecting neuronal health .
Cardiovascular Applications
Indazoles have been identified as potential antihypertensive agents, which could be used in the management of high blood pressure and related cardiovascular conditions .
Metabolic Disorders
Some indazole derivatives are investigated for their role in metabolic disorders, such as diabetes, due to their ability to modulate metabolic pathways .
β-Adrenergic Receptor Agonism
There is ongoing research into indazole compounds as selective β-adrenergic receptor agonists, which could have implications for treating conditions like obesity and metabolic syndrome .
Synthetic Chemistry
Lastly, Methyl 4-methoxy-1H-indazole-3-carboxylate serves as an important synthetic intermediate in the preparation of more complex indazole-based structures with diverse biological activities .
Synthesis of indole derivatives - RSC Publishing Recent synthetic approaches to 1H- and 2H-indazoles - SpringerLink Indazole: a medicinally important heterocyclic moiety - SpringerLink Recent Advances in Indazole-Containing Compounds - MDPI Methyl 4-methoxy-1H-indazole-3-carboxylate - Sigma-Aldrich
Safety and Hazards
This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It has potential hazards including acute oral toxicity, acute dermal toxicity, acute inhalation toxicity - dusts and mists, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the target organs being the respiratory system .
Mécanisme D'action
Target of Action
Methyl 4-methoxy-1H-indazole-3-carboxylate is a derivative of indazole, a heterocyclic compound . Indazole derivatives have been found to interact with multiple receptors, making them biologically active pharmacophores . They have been reported to inhibit, regulate, and modulate kinases such as CHK1, CHK2, and the cell volume-regulated human kinase h-sgk . These kinases play a crucial role in cell cycle regulation and volume control, respectively .
Mode of Action
The compound’s interaction with its targets leads to the inhibition, regulation, and modulation of the aforementioned kinases . This can result in changes in cell cycle progression and cell volume regulation, potentially influencing the treatment of diseases induced by these kinases, such as cancer .
Biochemical Pathways
The biochemical pathways affected by Methyl 4-methoxy-1H-indazole-3-carboxylate are primarily those involving the CHK1, CHK2, and h-sgk kinases . The downstream effects of these interactions can include alterations in cell cycle progression and cell volume regulation .
Pharmacokinetics
The compound’s solubility in chloroform and methanol suggests that it may be well-absorbed and distributed in the body
Result of Action
The molecular and cellular effects of Methyl 4-methoxy-1H-indazole-3-carboxylate’s action are likely to be related to its influence on the CHK1, CHK2, and h-sgk kinases . By inhibiting, regulating, and modulating these kinases, the compound could potentially alter cell cycle progression and cell volume regulation . This could have therapeutic implications for diseases such as cancer .
Propriétés
IUPAC Name |
methyl 4-methoxy-1H-indazole-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O3/c1-14-7-5-3-4-6-8(7)9(12-11-6)10(13)15-2/h3-5H,1-2H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QHTKTZDEOKQZJO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1C(=NN2)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00696361 | |
| Record name | Methyl 4-methoxy-1H-indazole-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00696361 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
865887-07-6 | |
| Record name | Methyl 4-methoxy-1H-indazole-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00696361 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



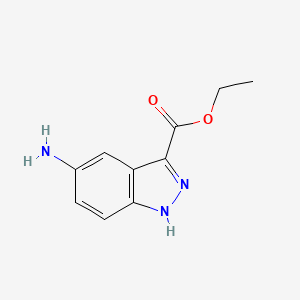
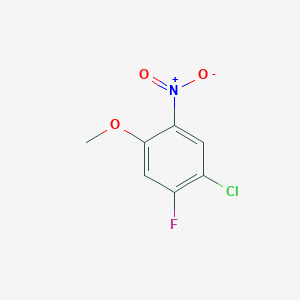
![3-(8-Chloroimidazo[1,5-A]pyrazin-3-YL)cyclobutanone](/img/structure/B1423766.png)
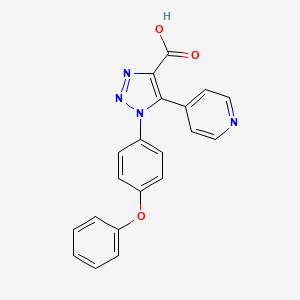
![5-(methoxymethyl)-1-[2-(trifluoromethyl)phenyl]-1H-1,2,3-triazole-4-carboxylic acid](/img/structure/B1423768.png)
![2-(dimethylamino)-3-(4-methoxyphenyl)-3H-thieno[2,3-d]imidazole-5-carboxylic acid](/img/structure/B1423769.png)
![(Propan-2-yl)[1-(thiophen-3-yl)ethyl]amine](/img/structure/B1423771.png)
![4-(5,6-dimethyl-2,4-dioxo-1,4-dihydrothieno[2,3-d]pyrimidin-3(2H)-yl)benzoic acid](/img/structure/B1423772.png)
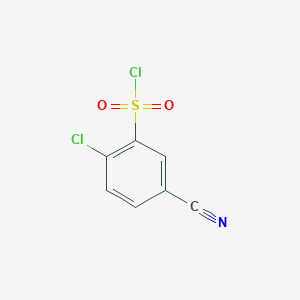
![6-Chloroimidazo[1,2-a]pyridin-2-amine](/img/structure/B1423777.png)


![O-(2-Azido-4,6-O-benzylidene-2-deoxy-alpha-D-galactopyranosyl)-N-[(9H-fluoren-9-ylmethoxy)carbonyl]-L-serine tert-Butyl Ester](/img/structure/B1423783.png)
